molecular formula C23H23N5O6 B2533064 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-41-1

7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2533064
CAS No.: 538320-41-1
M. Wt: 465.466
InChI Key: POSVARWOQLUPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • Benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) at the 7-position, a lipophilic moiety known to enhance metabolic stability and membrane permeability .
  • Carboxamide at the 6-position, a polar functional group that improves solubility and enables hydrogen bonding with biological targets .

This structural configuration distinguishes it from related triazolopyrimidines, which often feature simpler aryl groups (e.g., phenyl, bromophenyl) or ester functionalities instead of carboxamide .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6/c1-11-18(21(24)29)19(12-5-6-14-15(7-12)34-10-33-14)28-23(25-11)26-22(27-28)13-8-16(30-2)20(32-4)17(9-13)31-3/h5-9,19H,10H2,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSVARWOQLUPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C21H22N4O6C_{21}H_{22}N_4O_6 and a molecular weight of approximately 398.42 g/mol. Its structural features include a triazolo-pyrimidine core and multiple methoxy groups that are known to enhance biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives similar to the compound have shown significant antiproliferative activity against various cancer cell lines. In one study, compounds with a trimethoxyphenyl group were evaluated for their effects on tubulin polymerization and cell cycle arrest in human cancer cells. The most potent derivatives exhibited IC50 values ranging from 0.21 to 3.2 nM against several cancer cell lines including A549 (lung), MDA-MB-231 (breast), and HCT-15 (colon) .

CompoundCell LineIC50 (nM)
3cA5490.21
3eMDA-MB-2311.9
3fHCT-152.4

These findings suggest that the presence of the trimethoxyphenyl group is crucial for enhancing the anticancer activity of triazole derivatives .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division. The compound's ability to induce apoptosis in cancer cells was also noted, with increased levels of cleaved caspase-3 indicating activation of apoptotic pathways .

Other Biological Activities

Beyond anticancer properties, compounds similar to the one have demonstrated a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : Certain studies indicate that triazole derivatives can reduce inflammatory responses in vitro.
  • Antioxidant Properties : The presence of methoxy groups is linked to enhanced antioxidant activity, contributing to cellular protection against oxidative stress .

Case Studies

In a notable case study involving a related triazole derivative, researchers evaluated its effects on hepatocellular carcinoma in vivo using mouse models. The study reported significant tumor growth inhibition compared to control groups treated with established chemotherapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The incorporation of the triazole and pyrimidine moieties is known to enhance the antimicrobial properties of compounds. Research has shown that derivatives of triazoles exhibit activity against a range of bacteria and fungi. For instance, compounds similar to 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis .

Anti-Cancer Properties

The compound's structural characteristics also suggest potential anti-cancer properties. The triazole and pyrimidine rings are common scaffolds in anti-cancer drug development. Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, research involving related dihydropyrimidinone derivatives has shown promising results in inhibiting tumor growth in vitro .

Neuroprotective Effects

Preliminary investigations suggest that this compound may exhibit neuroprotective effects. Compounds containing benzo[d][1,3]dioxole structures have been associated with neuroprotection due to their ability to modulate neurotransmitter systems and reduce oxidative stress. The potential for neuroprotective applications is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various synthetic routes involving click chemistry and other coupling methods. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings or variations in substituents can significantly impact its pharmacological profile.

Data Table: Summary of Biological Activities

Activity TypeRelated Compounds/StudiesObservations
AntimicrobialTriazole derivativesEffective against Mycobacterium tuberculosis
Anti-CancerDihydropyrimidinone derivativesInhibits cancer cell proliferation
NeuroprotectiveBenzo[d][1,3]dioxole compoundsPotential modulation of neurotransmitter systems

Case Studies

Several case studies have explored similar compounds with promising results:

  • Antitubercular Activity : A study demonstrated that derivatives with triazole rings showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, indicating a potential therapeutic pathway for developing new antitubercular drugs .
  • Cancer Cell Line Studies : Research on related dihydropyrimidinone compounds revealed their ability to induce apoptosis in breast cancer cell lines (MCF-7), suggesting that modifications similar to those found in this compound could enhance anti-cancer efficacy .
  • Neuroprotection : A study investigated the neuroprotective effects of benzo[d][1,3]dioxole derivatives on neuronal cells exposed to oxidative stress and found significant reductions in cell death rates .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogues from the literature:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 7: Benzo[d][1,3]dioxol-5-yl; 2: 3,4,5-OMe-Ph C₂₃H₂₂N₅O₆* 476.45 g/mol Carboxamide enhances solubility; trimethoxyphenyl improves lipophilicity
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 6: Ethyl ester; 2: 3,4,5-OMe-Ph C₂₃H₂₄N₄O₅ 436.46 g/mol Ester group reduces polarity; lower molecular weight
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N7-(4-bromophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2,7-diamine (8l) 2: Br-Ph; 7: Benzo[d][1,3]dioxol-5-ylmethyl C₂₁H₁₈BrN₇O₂ 488.32 g/mol Bromine increases molecular weight; reduced electron density at aryl group
2-(4-Dimethylaminophenyl)-5-methyl-7-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide 2: NMe₂-Ph; 7: Ph C₂₁H₂₂N₆O 374.44 g/mol Dimethylamino group enhances basicity; simpler aryl substitution

Research Findings and Key Distinctions

Synthetic Efficiency : Yields for analogues vary widely (28–80%), suggesting that the target compound’s synthesis may require optimization of reaction time, catalysts, or purification methods .

Thermal Stability : Melting points of similar compounds (e.g., 150–184°C for 8l–8o ) indicate that the target compound’s stability is likely influenced by its bulky substituents.

Q & A

Q. What are the standard synthetic protocols for preparing triazolopyrimidine derivatives like this compound, and how can reaction conditions influence regioselectivity?

The synthesis of triazolopyrimidine derivatives typically involves a multicomponent reaction combining aldehydes, β-ketoamides, and 3-amino-1,2,4-triazoles. For example, regioselectivity in similar compounds is controlled by adjusting solvents, catalysts, and temperature. Acidic or ionic liquid conditions can favor the formation of 4,7-dihydro isomers (e.g., compound 10 in ), while thermal conditions may stabilize aromatic pyrimidine rings . Key steps include refluxing in ethanol or DMF, followed by recrystallization (e.g., 75% yield for a benzo[d][1,3]dioxol-5-yl analog in ).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 5.95–6.05 ppm and pyrimidine carbons at ~160 ppm) .
  • IR : Detection of carboxamide C=O (~1670 cm⁻¹) and triazole C=N (~1520 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 504 for C₂₄H₂₁N₅O₆) and fragmentation patterns to validate the backbone .
    Contradictions in data (e.g., unexpected splitting in NMR) may arise from dynamic effects like tautomerism, resolved via variable-temperature NMR or computational modeling.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzo[d][1,3]dioxole or trimethoxyphenyl groups) impact biological activity and pharmacokinetics?

  • Antibacterial activity : Substitution with benzylthio groups (as in ) enhances membrane permeability, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., 4-chlorophenyl analogs show 79% inhibition against Enterococcus).
  • Pharmacokinetics : In silico studies (e.g., docking with protein kinase CK1δ) suggest that trimethoxy groups improve binding affinity via hydrophobic interactions, while benzo[d][1,3]dioxole enhances metabolic stability by resisting oxidative degradation .

Q. What strategies address low yields in the synthesis of 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines, and how can computational methods optimize reaction pathways?

Low yields (e.g., 33% for dimethylamino-substituted analogs in ) often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst optimization : Using bis(trimethylsilyl)acetamide (BSA) to activate intermediates (as in ).
  • Computational modeling : DFT calculations to identify transition states and favor pathways with lower activation energy .
  • Microwave-assisted synthesis : Reducing reaction time from 18 hours to <4 hours, improving yield by 15–20% in similar triazolopyrimidines .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed for this compound?

Discrepancies may arise from poor solubility or off-target effects. For example:

  • Solubility enhancement : Co-crystallization with cyclodextrins (e.g., β-CD increases aqueous solubility by 8-fold in analogs).
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives retaining 60% activity).
  • Dose-response modeling : Adjusting pharmacokinetic parameters (e.g., volume of distribution, Vd) to reconcile in vitro IC₅₀ with in vivo efficacy .

Methodological Guidance

Q. What are the best practices for validating the purity of this compound, and how are trace impurities characterized?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% confirmed by area normalization .
  • Elemental analysis : Deviation <0.4% from theoretical C/H/N values indicates minimal impurities .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihydro pyrimidine ring conformation in ).

Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the 3,4,5-trimethoxyphenyl group?

  • Analog synthesis : Replace trimethoxyphenyl with isosteric groups (e.g., 3,4-dichlorophenyl or 4-cyanophenyl) .
  • Biological assays : Test against kinase panels (e.g., CK1δ, CDK2) to quantify potency shifts.
  • 3D-QSAR : CoMFA/CoMSIA models to map electrostatic/hydrophobic requirements for activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and normal cells?

  • Selectivity index (SI) : Calculate IC₅₀ ratios (e.g., SI >10 indicates specificity for cancer cells).
  • Mechanistic studies : Flow cytometry to assess apoptosis (e.g., caspase-3 activation in HeLa vs. negligible in HEK293).
  • Off-target profiling : Kinome-wide screening to identify unintended targets (e.g., GSK3β inhibition masking true efficacy).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.